![molecular formula C16H23ClN2O4S B4987697 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide, also known as CGP-37157, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is involved in regulating calcium homeostasis in cells. In
Wirkmechanismus
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide inhibits the mitochondrial Na+/Ca2+ exchanger by binding to a specific site on the protein. This prevents the protein from transporting calcium ions out of the mitochondria, which leads to an increase in mitochondrial calcium levels. This increase in calcium levels has been shown to have a variety of effects on cellular signaling pathways, including the activation of Ca2+-dependent enzymes and the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide are complex and varied, depending on the specific cell type and experimental conditions. In general, however, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been shown to increase mitochondrial calcium levels, which can lead to the activation of Ca2+-dependent enzymes and the regulation of gene expression. This can have a variety of effects on cellular signaling pathways, including the regulation of cell survival and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide for lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This allows researchers to selectively study the effects of mitochondrial calcium on cellular signaling pathways, without interfering with other calcium transporters. However, one limitation of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide is its relatively low potency, which can make it difficult to achieve complete inhibition of the mitochondrial Na+/Ca2+ exchanger in some experimental systems.
Zukünftige Richtungen
There are many future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger, which could allow for more precise manipulation of mitochondrial calcium levels in cells. Another area of interest is the study of the downstream effects of mitochondrial calcium on cellular signaling pathways, which could provide insights into the mechanisms underlying a variety of diseases. Finally, the potential therapeutic applications of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide in the treatment of neurodegenerative disorders and heart failure warrant further investigation.
Synthesemethoden
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N~2~-cyclohexyl-N~1~-(4-chlorobenzenesulfonyl)glycinamide. The next step involves the reaction of this intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide. Finally, the last step involves the reaction of this intermediate with sodium hydride and 4-chlorobenzenesulfonyl chloride in the presence of a solvent such as dimethylformamide. This reaction results in the formation of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been widely used in scientific research for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger. This protein is involved in regulating calcium homeostasis in cells, and its dysfunction has been implicated in a variety of diseases, including heart failure, stroke, and neurodegenerative disorders. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and it has also been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c17-13-6-8-15(9-7-13)24(22,23)19(12-16(21)18-10-11-20)14-4-2-1-3-5-14/h6-9,14,20H,1-5,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRSSWRQXCTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-hydroxyethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.